Cas no 848906-56-9 (2-Bromo-N-(3-methoxypropyl)benzenesulfonamide)
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide,2-bromo-N-(3-methoxypropyl)-
- 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide
- 2-BROMO-N-(3-METHOXYPROPYL)BENZENESULPHONAMIDE
- Benzenesulfonamide, 2-bromo-N-(3-methoxypropyl)-
- 2-Bromo-N-(3-methoxypropyl)benzenesulphonamide USP/EP/BP
- MFCD07710755
- YIB90656
- AKOS008680186
- DTXSID90406592
- BS-22862
- SB82692
- 848906-56-9
- CS-0456229
-
- MDL: MFCD07710755
- Inchi: 1S/C10H14BrNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
- InChI Key: INMIIMPWVZAGOO-UHFFFAOYSA-N
- SMILES: C1(S(NCCCOC)(=O)=O)=CC=CC=C1Br
Computed Properties
- Exact Mass: 306.98800
- Monoisotopic Mass: 306.98778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 404.2±55.0 °C at 760 mmHg
- Flash Point: 198.2±31.5 °C
- Refractive Index: 1.546
- PSA: 63.78000
- LogP: 3.23560
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089755-25g |
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide |
848906-56-9 | 95% | 25g |
$400.00 | 2023-08-31 | |
| TRC | B693778-100mg |
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide |
848906-56-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693778-250mg |
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide |
848906-56-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693778-500mg |
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide |
848906-56-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693778-1g |
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide |
848906-56-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | OR11642-1g |
2-Bromo-N-(3-methoxypropyl)benzenesulphonamide |
848906-56-9 | 1g |
£90.00 | 2023-09-02 | ||
| Apollo Scientific | OR11642-5g |
2-Bromo-N-(3-methoxypropyl)benzenesulphonamide |
848906-56-9 | 5g |
£280.00 | 2023-09-02 | ||
| abcr | AB237205-1 g |
2-Bromo-N-(3-methoxypropyl)benzenesulphonamide |
848906-56-9 | 1g |
€110.00 | 2023-04-27 | ||
| abcr | AB237205-5 g |
2-Bromo-N-(3-methoxypropyl)benzenesulphonamide |
848906-56-9 | 5g |
€246.00 | 2023-04-27 | ||
| abcr | AB237205-1g |
2-Bromo-N-(3-methoxypropyl)benzenesulphonamide; . |
848906-56-9 | 1g |
€110.00 | 2025-04-16 |
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide Suppliers
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide
Introduction to 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide (CAS No. 848906-56-9)
2-Bromo-N-(3-methoxypropyl)benzenesulfonamide, identified by the chemical abstracts service number 848906-56-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This sulfonamide derivative exhibits a unique structural configuration, featuring a brominated benzene ring coupled with a propyl chain substituted at the nitrogen atom. Such structural motifs are frequently explored in the development of novel bioactive molecules due to their potential interactions with biological targets.
The compound’s molecular framework, characterized by the presence of both bromine and methoxy functional groups, positions it as a versatile intermediate in synthetic chemistry. The bromine atom, in particular, serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing more complex heterocyclic scaffolds. Meanwhile, the methoxypropyl side chain contributes to hydrophobicity and may influence solubility and metabolic stability, critical factors in drug design.
In recent years, sulfonamides have been extensively studied for their broad spectrum of biological activities. They are known to interact with enzymes and receptors, making them valuable candidates for therapeutic intervention. The specific substitution pattern of 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide may confer selective binding properties, enabling its application in targeting particular pathological pathways. For instance, modifications at the sulfonamide nitrogen can modulate reactivity and binding affinity, which is a key consideration in medicinal chemistry.
Current research trends indicate that this compound could be leveraged in the synthesis of kinase inhibitors or antimicrobial agents. Kinases, being critical regulators of cellular processes, are overexpressed in various diseases, including cancer. Sulfonamides have demonstrated efficacy as kinase inhibitors due to their ability to mimic ATP binding pockets. The bromine substituent on the benzene ring further enhances its utility as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic profiles.
Moreover, the 3-methoxypropyl group introduces steric bulk and lipophilicity, which can be tailored to optimize membrane permeability and oral bioavailability. This balance between hydrophobicity and hydrophilicity is essential for drug candidates intended for systemic administration. Preclinical studies have begun to explore derivatives of this scaffold for their potential therapeutic effects, with initial results suggesting promising activity against certain resistant bacterial strains.
The synthesis of 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as flow chemistry have been employed to improve yield and purity while reducing environmental impact. The bromination step is particularly critical and requires precise control to avoid polybrominated byproducts. Recent advances in catalytic systems have enabled more efficient and selective bromination reactions, making large-scale production feasible.
From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding mode of this compound with biological targets. These studies utilize high-resolution crystal structures of protein-sulfonamide complexes to rationalize design modifications. The integration of machine learning algorithms has accelerated the process of identifying optimal analogs by predicting binding affinities based on structural features.
The pharmaceutical industry has taken notice of compounds like 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide, recognizing their potential as building blocks for next-generation therapeutics. Collaborative efforts between academic researchers and industrial chemists have led to innovative synthetic routes that enhance scalability and cost-efficiency. Such partnerships are essential for translating laboratory discoveries into viable drug candidates that meet regulatory standards.
Future directions in research may focus on exploring the compound’s role in modulating immune responses or acting as an adjuvant in vaccine development. Sulfonamides have shown promise in immunomodulatory therapies due to their ability to interfere with inflammatory pathways. The unique combination of substituents in 2-Bromo-N-(3-methoxypropyl)benzenesulfonamide positions it as a candidate for further investigation in this emerging field.
In conclusion,2-Bromo-N-(3-methoxypropyl)benzenesulfonamide (CAS No. 848906-56-9) represents a significant advancement in medicinal chemistry research. Its structural features make it a valuable tool for developing novel therapeutic agents with potential applications across multiple disease areas. As synthetic methodologies continue to evolve and computational tools become more sophisticated, compounds like this will play an increasingly important role in addressing unmet medical needs.
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